

# Application Notes & Protocols: Cyclo(-Ala-Ser) in Drug Delivery Research

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## Compound of Interest

Compound Name: Cyclo(-Ala-Ser)

CAS No.: 155225-26-6

Cat. No.: B140981

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## Introduction: The Emergence of Cyclic Dipeptides in Advanced Drug Delivery

In the landscape of modern pharmaceuticals, the development of intelligent and efficient drug delivery systems is paramount. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are an emerging class of biomaterials garnering significant attention for their potential in creating novel drug carriers.[1][2] These molecules, formed from the cyclization of two amino acids, possess a unique combination of structural rigidity, chemical stability, and biocompatibility. Their unique cyclic structure enhances stability and bioavailability compared to their linear counterparts, making them attractive candidates for new drug formulations.[3]

Among these, **Cyclo(-Ala-Ser)**, a cyclic dipeptide of L-Alanine and L-Serine, stands out. Its amphiphilic nature, arising from the hydrophobic alanine residue and the hydrophilic serine residue with its hydroxyl group, provides the intrinsic ability to self-assemble into supramolecular structures.[2][4] This self-assembly process, driven by non-covalent forces such as hydrogen bonding and hydrophobic interactions, can lead to the formation of well-defined nanostructures like nanoparticles, nanotubes, or hydrogels. These structures are capable of encapsulating therapeutic agents, protecting them from premature degradation, and facilitating their targeted delivery and controlled release.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the application of **Cyclo(-Ala-Ser)** in fabricating

nanoparticle-based drug delivery systems. We will explore the fundamental principles of its self-assembly, provide detailed, field-proven protocols for nanoparticle synthesis and characterization, and outline methodologies for drug encapsulation and in vitro release studies.

## Physicochemical Properties of Cyclo(-L-Ala-L-Ser)

A thorough understanding of the fundamental properties of **Cyclo(-Ala-Ser)** is critical for designing and troubleshooting drug delivery formulations.

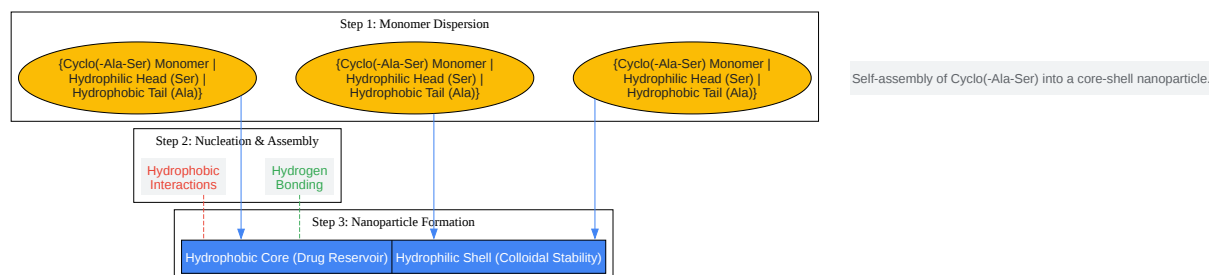
Property	Value	Source
Synonyms	Cyclo(-Ala-Ser), (3S,6S)-3-(Hydroxymethyl)-6-Methylpiperazine-2,5-Dione	[3][5]
CAS Number	155225-26-6	[3][5]
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	[5]
Molecular Weight	158.16 g/mol	[5]
Appearance	White solid	[6]
Purity	≥ 98% (HPLC)	[3]
Key Structural Features	Rigid diketopiperazine ring, chiral centers, pendant hydroxymethyl group (from Serine), methyl group (from Alanine)	

## Core Principle: Supramolecular Self-Assembly

The utility of **Cyclo(-Ala-Ser)** as a drug carrier is rooted in the principle of molecular self-assembly.[4] Individual **Cyclo(-Ala-Ser)** molecules (monomers) act as amphiphilic building blocks. In an aqueous environment, these monomers orient themselves to minimize unfavorable interactions between their hydrophobic domains and water, while maximizing favorable interactions. This process is primarily driven by:

- **Hydrogen Bonding:** The amide groups within the diketopiperazine ring and the hydroxyl group of the serine residue are potent hydrogen bond donors and acceptors. These interactions are the primary drivers for the directional organization of monomers into larger structures.
- **Hydrophobic Interactions:** The methyl group of the alanine residue provides a hydrophobic face, which drives the association of monomers to sequester these regions away from the aqueous solvent.

This interplay of forces leads to the spontaneous formation of a core-shell nanostructure, where the hydrophobic alanine moieties form a core capable of encapsulating lipophilic drugs, and the hydrophilic serine moieties form a shell, ensuring colloidal stability in aqueous media.



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Integrated workflow for **Cyclo(-Ala-Ser)** drug delivery system development.

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